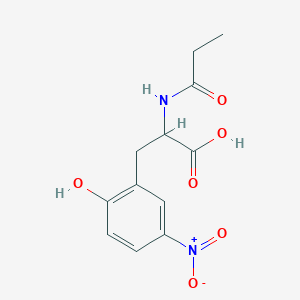![molecular formula C15H15ClNO2P B14309637 N-[(Diphenylphosphoryl)oxy]propanimidoyl chloride CAS No. 113827-82-0](/img/structure/B14309637.png)
N-[(Diphenylphosphoryl)oxy]propanimidoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(Diphenylphosphoryl)oxy]propanimidoyl chloride is a chemical compound with significant applications in organic synthesis and various scientific research fields. It is known for its reactivity and versatility in forming various derivatives, making it a valuable reagent in chemical laboratories.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Diphenylphosphoryl)oxy]propanimidoyl chloride typically involves the reaction of diphenylphosphinic chloride with propanimidoyl chloride under controlled conditions. The reaction is usually carried out in an anhydrous solvent such as toluene at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the reaction conditions and ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-[(Diphenylphosphoryl)oxy]propanimidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include sodium azide, amines, and alcohols. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis and ensure high yields .
Major Products Formed
The major products formed from these reactions include various phosphoramidates, phosphonates, and other organophosphorus compounds. These products are valuable intermediates in organic synthesis and have applications in pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
N-[(Diphenylphosphoryl)oxy]propanimidoyl chloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-[(Diphenylphosphoryl)oxy]propanimidoyl chloride involves its reactivity with nucleophiles and electrophiles. The compound can form stable intermediates that facilitate various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparación Con Compuestos Similares
Similar Compounds
Diphenylphosphinic chloride: A precursor in the synthesis of N-[(Diphenylphosphoryl)oxy]propanimidoyl chloride.
Diphenylphosphoryl azide: Used in similar organic synthesis reactions but with different reactivity and applications.
Uniqueness
This compound is unique due to its specific reactivity and the ability to form a wide range of derivatives. Its versatility in organic synthesis and applications in various scientific fields make it a valuable compound for researchers and industry professionals.
Propiedades
Número CAS |
113827-82-0 |
|---|---|
Fórmula molecular |
C15H15ClNO2P |
Peso molecular |
307.71 g/mol |
Nombre IUPAC |
N-diphenylphosphoryloxypropanimidoyl chloride |
InChI |
InChI=1S/C15H15ClNO2P/c1-2-15(16)17-19-20(18,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3 |
Clave InChI |
RDOFQWDPUXHJGW-UHFFFAOYSA-N |
SMILES canónico |
CCC(=NOP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


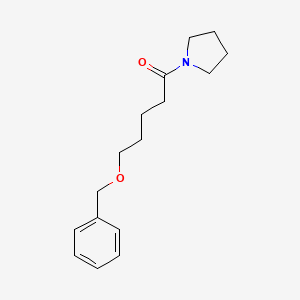
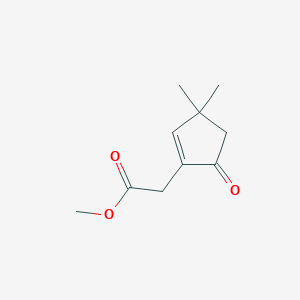
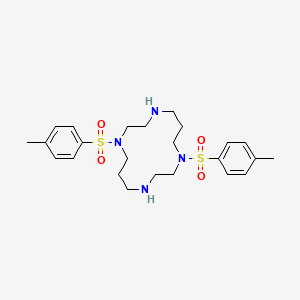
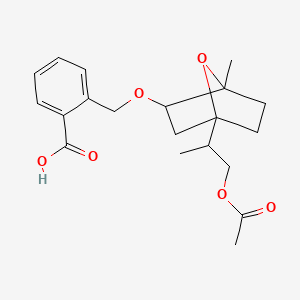
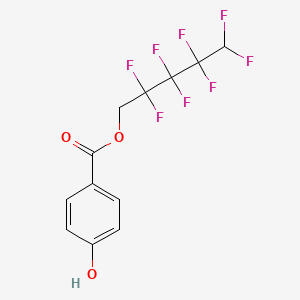
![2,2'-{[(2-Hydroxyethyl)azanediyl]bis(methylene)}bis(4,6-dimethylphenol)](/img/structure/B14309578.png)
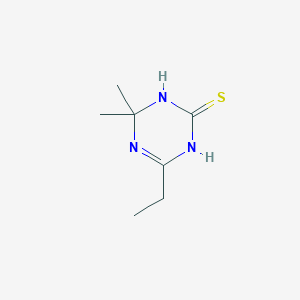
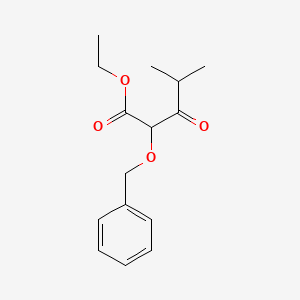
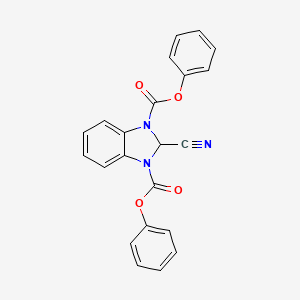
![Dimethyl 4-formyl-4-[2-(phenylsulfanyl)ethyl]heptanedioate](/img/structure/B14309595.png)
![7,7-Dimethyldispiro[2.0.5~4~.2~3~]undecane](/img/structure/B14309600.png)
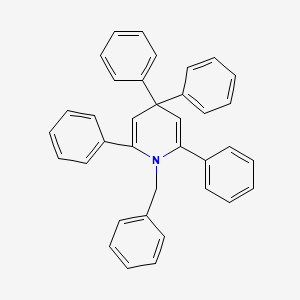
![2-[Bis(2-fluoro-2,2-dinitroethoxy)methoxy]-1-fluoro-1,1-dinitropropane](/img/structure/B14309608.png)
